8-(Benzyloxy)-2-phenylquinoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-phenyl-8-phenylmethoxyquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO/c1-3-8-17(9-4-1)16-24-21-13-7-12-19-14-15-20(23-22(19)21)18-10-5-2-6-11-18/h1-15H,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKWMRLHKNGTVPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC3=C2N=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Quinoline Scaffold: a Versatile Platform in Chemical Research
The quinoline (B57606) ring system is a privileged scaffold in medicinal chemistry and materials science. Its rigid structure, combined with the presence of a nitrogen atom, allows for a variety of intermolecular interactions, including hydrogen bonding, metal coordination, and π-π stacking. This versatility has led to the discovery of numerous quinoline-based compounds with a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and antiviral properties. Furthermore, the extended π-system of the quinoline nucleus makes it an attractive component for the design of organic light-emitting diodes (OLEDs), fluorescent probes, and other functional materials.
Strategic Significance of Benzyloxy and Phenyl Substituents in Quinoline Derivatives
The benzyloxy group at the C8 position also plays a significant strategic role. This bulky group can influence the molecule's conformation and sterically direct its interactions with other molecules. The oxygen atom of the benzyloxy group can act as a hydrogen bond acceptor, while the entire substituent can participate in van der Waals interactions. Furthermore, the benzyloxy group can serve as a protecting group for the 8-hydroxy functionality, which is a known chelating agent. The presence of an 8-alkoxy group, such as benzyloxy, has been shown to be important for the biological activity of certain quinoline (B57606) derivatives. For instance, studies on related compounds have indicated that the benzyloxy substituent can be a key pharmacophoric element.
Evolution of Quinoline Synthesis and Functionalization Methodologies Relevant to Complex Derivatives
Construction of the 2-Phenylquinoline (B181262) Core
The formation of the 2-phenylquinoline scaffold is a cornerstone in the synthesis of the target molecule. Several classical and contemporary methods are utilized to achieve this, each offering distinct advantages in terms of substrate scope, efficiency, and reaction conditions.
Friedländer Condensation Approaches for Substituted Quinolines
The Friedländer synthesis is a widely recognized and straightforward method for constructing quinoline derivatives. eurekaselect.com It involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as an aldehyde or ketone. eurekaselect.comthieme-connect.com The reaction can be catalyzed by acids or bases, or in some cases, proceed simply by heating the reactants. organicreactions.orgresearchgate.net The generally accepted mechanism involves the initial formation of a Schiff base, followed by an internal aldol (B89426) condensation. thieme-connect.com
A notable variation of this method involves the in situ generation of the ortho-aminobenzaldehyde from a more stable precursor. For instance, 2-nitrobenzaldehydes can be reduced with iron in acetic acid in the presence of an active methylene compound to produce substituted quinolines in high yields. researchgate.net This approach circumvents the often-limited availability of 2-aminobenzaldehyde (B1207257) derivatives. researchgate.net Microwave irradiation has also been employed to accelerate the Friedländer reaction, offering advantages such as rapid reactant activation and high yields. benthamdirect.com
| Reactants | Catalyst/Conditions | Product | Reference |
| o-Aminobenzaldehyde and Acetaldehyde | Sodium Hydroxide | Quinoline | organicreactions.orgresearchgate.net |
| N-Pivaloylanilines and DMF, then Aldehyde/Ketone | sec-BuLi, KHMDS | Substituted Quinolines | thieme-connect.com |
| 2-Nitrobenzaldehydes and Active Methylene Compounds | Fe/AcOH | Substituted Quinolines | researchgate.net |
| 2-Aminoaryl Ketones and Carbonyl-functionalized Active Methylene Groups | MOPS/Al2O3, Microwave | Substituted Quinolines | benthamdirect.com |
Doebner Reaction and its Modern Adaptations for Quinoline Carboxylic Acids
The Doebner reaction provides a valuable route to quinoline-4-carboxylic acids by reacting an aniline, an aldehyde, and pyruvic acid. wikipedia.org This three-component reaction offers an alternative to the Pfitzinger reaction for the synthesis of these important derivatives. wikipedia.org However, traditional Doebner reactions can sometimes be limited by low yields or long reaction times, especially with anilines bearing electron-withdrawing groups. mdpi.comnih.gov
To address these limitations, modern adaptations have been developed. One such modification is the Doebner hydrogen-transfer reaction, which allows for the efficient synthesis of substituted quinolines from a broader range of anilines, including those with electron-withdrawing substituents. nih.govnih.gov This method has been shown to be applicable to large-scale synthesis. nih.gov Furthermore, the use of catalysts like p-toluenesulfonic acid (p-TSA) in green solvent systems, such as water and ethylene (B1197577) glycol, has led to more environmentally friendly and efficient one-pot multicomponent Doebner strategies. tandfonline.com
| Aniline Type | Key Reagents | Catalyst/Conditions | Advantage | Reference |
| Electron-deficient anilines | Benzaldehyde (B42025), Pyruvic acid | Hydrogen-transfer conditions | Broader substrate scope, applicable to large-scale synthesis | nih.govnih.gov |
| Various anilines | Aryl aldehyde, Pyruvate | p-TSA, Water/Ethylene glycol | Eco-friendly, excellent conversion rates, shorter reaction times | tandfonline.com |
| Anilines | Aldehydes, Pyruvic acid | Ytterbium perfluorooctanoate [Yb(PFO)3], Water | Mild conditions, catalyst recycling | researchgate.net |
Multi-component Reaction Strategies for Quinoline Heterocycles
Multi-component reactions (MCRs) have gained significant traction in organic synthesis due to their efficiency in constructing complex molecules in a single step from three or more starting materials. rsc.orgresearchgate.net This approach is characterized by high atom economy and the ability to generate diverse molecular structures. rsc.orgresearchgate.net
Several MCRs are employed for quinoline synthesis. The Povarov reaction, for example, typically involves the reaction of an aryl amine, an aldehyde, and an activated alkene to form tetrahydroquinolines. mdpi.com A modified version using molecular iodine as a catalyst allows for the direct synthesis of quinoline derivatives from an aniline, an aldehyde, and an alkyne. mdpi.com Another strategy involves a titanium-catalyzed three-component coupling of an aromatic amine, an alkyne, and an isonitrile, followed by acid-catalyzed cyclization to form quinolines. acs.org Lewis acids like iron(III) chloride and ytterbium(III) triflate have also been used to mediate three-component reactions of aldehydes, anilines, and alkynes to produce quinolines. scielo.br
Palladium-Catalyzed Cyclization and Coupling Reactions in Quinoline Synthesis
Palladium-catalyzed reactions have become indispensable tools in modern organic synthesis, offering mild and selective methods for forming carbon-carbon and carbon-heteroatom bonds. nih.gov These reactions are crucial for constructing the quinoline framework from various precursors.
One notable strategy involves the palladium-catalyzed cascade reaction of o-aminocinnamonitriles with arylhydrazines, which proceeds through a denitrogenative addition followed by intramolecular cyclization to yield 2-arylquinolines. nih.gov Another approach utilizes a palladium-catalyzed aryl isocyanide insertion, C(sp²)–H functionalization, and a [4+1] cyclization to construct quinoline derivatives in a one-pot process from simple starting materials. rsc.org Furthermore, palladium catalysis can be used to synthesize precursors for subsequent cyclization. For example, the Heck coupling of methoxylated pivaloylaminobenzenes with methyl acrylate, followed by acid-mediated cyclization, yields quinolin-2(1H)-ones. nih.gov A novel method for constructing cyclopenta[c]quinoline rings involves the palladium-catalyzed cyclization of 3-bromoindoles with internal alkynes. acs.orgdp.tech
Installation of the 8-Benzyloxy Moiety
Once the 2-phenylquinoline core is established, the final step in the synthesis of this compound is the introduction of the benzyloxy group at the 8-position.
Etherification of 8-Hydroxyquinoline (B1678124) Precursors via Benzylation Reactions
The most common method for installing the 8-benzyloxy group is through the etherification of an 8-hydroxyquinoline precursor. chemicalbook.com This is typically achieved via a Williamson ether synthesis, where the hydroxyl group of 8-hydroxy-2-phenylquinoline is deprotonated with a base to form a phenoxide, which then acts as a nucleophile to displace a halide from benzyl (B1604629) bromide or a similar benzylating agent. chemicalbook.com
The synthesis of the 8-hydroxyquinoline precursor itself can be accomplished through various methods, such as the Skraup reaction, which involves reacting o-aminophenol with glycerol (B35011) and an oxidizing agent in the presence of sulfuric acid. prepchem.comgoogle.comgoogle.com The protection of the hydroxyl group of 8-hydroxyquinoline is a common strategy in multi-step syntheses. The benzyl group is a frequently used protecting group for the 8-hydroxyl function, and it can be readily removed when necessary. scispace.com
Selective Functionalization of Quinoline-8-ol Derivatives
The selective functionalization of quinolin-8-ol is a key strategy for accessing a variety of substituted quinoline derivatives. The hydroxyl group at the 8-position serves as a versatile handle for introducing various functionalities, including the benzyloxy group.
One common approach involves the protection of the hydroxyl group of 8-hydroxyquinoline as a benzyl ether. This is typically achieved by reacting 8-hydroxyquinoline with benzyl bromide in the presence of a base such as potassium carbonate. nih.gov This protective step is often necessary to prevent unwanted side reactions at the hydroxyl group during subsequent modifications of the quinoline ring. For instance, in the synthesis of 5,7-disubstituted-8-hydroxyquinolines, 5,7-dibromo-8-hydroxyquinoline is used as a starting material, and the 8-hydroxyl group is protected before further functionalization. rroij.com
Furthermore, the selective functionalization at other positions of the quinolin-8-ol scaffold is also a well-established strategy. For example, bromination of 8-hydroxyquinoline with N-bromosuccinimide (NBS) in chloroform (B151607) yields 7-bromoquinolin-8-ol. nih.gov This can be followed by further reactions to introduce other substituents. Similarly, Suzuki cross-coupling reactions are widely used to introduce aryl groups at the 5-position of the 8-hydroxyquinoline core, starting from 5-bromo-8-hydroxyquinoline after protection of the hydroxyl group. rroij.com
Targeted Synthetic Routes for this compound Precursors and Derivatives
The synthesis of specific precursors and derivatives of this compound often requires multi-step reaction sequences tailored to achieve the desired substitution pattern and functionality.
Preparation of 3-(Benzyloxy)-2-phenylquinoline-4-formic Acid and its Conversion to Formyl Chloride
While direct synthesis of 3-(benzyloxy)-2-phenylquinoline-4-formic acid is not extensively detailed, related syntheses of substituted quinoline-4-carboxylic acids provide insight into potential routes. For example, 2-phenylquinoline-4-carboxylic acid can be synthesized by reacting isatin (B1672199) with acetophenone in the presence of a strong base like potassium hydroxide. nih.gov To obtain the 3-benzyloxy derivative, a plausible route would involve the use of a correspondingly substituted isatin or acetophenone precursor bearing a benzyloxy group.
The conversion of a carboxylic acid to its corresponding formyl chloride (or more accurately, acid chloride) is a standard transformation in organic synthesis. This is typically achieved by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. nih.gov This conversion is a crucial step for subsequent reactions, such as the formation of amides or esters. For instance, in the synthesis of quinoline-4-carboxamides, the corresponding quinoline-4-carboxylic acid is activated by conversion to the acid chloride before reaction with an amine. researchgate.net
Synthesis of 8-Benzyloxy-N-(substituted phenyl)quinoline-5-carboxamides
The synthesis of 8-benzyloxy-N-(substituted phenyl)quinoline-5-carboxamides can be achieved through a multi-step process. A key reaction in this synthesis is the Hartwig-Buchwald amination. researchgate.net This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between an aryl halide and an amine.
In a typical synthesis, 5-bromo-8-benzyloxyquinoline is coupled with a substituted aniline in the presence of a palladium catalyst, such as palladium(II) acetate (B1210297), and a phosphine (B1218219) ligand. researchgate.net The resulting 5-(N-substituted-anilino)-8-benzyloxyquinoline can then be further functionalized. For example, if a carboxylic acid group is desired at the 5-position, a different synthetic strategy would be required, potentially involving a carboxylation reaction of an organometallic intermediate derived from 5-bromo-8-benzyloxyquinoline. Once the 8-benzyloxyquinoline-5-carboxylic acid is obtained, it can be converted to the corresponding carboxamide by activation to the acid chloride followed by reaction with a substituted aniline. nih.govresearchgate.net
Methodologies for Introducing the Benzyloxy Group into Fused Quinoline Systems (e.g., Pyrimidoquinolines)
The introduction of a benzyloxy group into fused quinoline systems, such as pyrimido[4,5-b]quinolines, is often accomplished by using a benzyloxy-substituted starting material in the cyclization reaction that forms the fused ring system.
A one-pot, multi-component reaction is a common and efficient method for the synthesis of pyrimido[4,5-b]quinolines. nih.govsemanticscholar.org In this approach, a substituted benzaldehyde, dimedone, and 6-amino-1,3-dimethyluracil (B104193) are reacted together in the presence of a catalyst. To introduce a benzyloxy group, a benzyloxy-substituted benzaldehyde is used as one of the key starting materials. nih.govsemanticscholar.org For instance, 4-(benzyloxy)benzaldehyde (B125253) can be reacted with dimedone and 6-amino-1,3-dimethyluracil to yield the corresponding 8-(benzyloxy)phenyl-substituted pyrimido[4,5-b]quinoline derivative. nih.gov The benzyloxy benzaldehydes themselves are typically prepared by the reaction of a hydroxybenzaldehyde with a benzyl halide in the presence of a base. nih.gov
Separation and Purification Techniques in Quinoline Synthesis
The purification of quinoline derivatives is a critical step to ensure the isolation of the desired product in high purity. Column chromatography is a widely employed technique for this purpose.
Column Chromatography Methods
Column chromatography is a versatile and powerful technique for separating mixtures of organic compounds. rac.ac.in In the context of quinoline synthesis, silica (B1680970) gel is a commonly used stationary phase. rac.ac.in The choice of the mobile phase, or eluent, is crucial for achieving good separation and is determined by the polarity of the compounds to be separated. A mixture of ethyl acetate and hexane (B92381) is a frequently used eluent system for the purification of quinoline derivatives. rac.ac.in
For more challenging separations, including the separation of closely related isomers or impurities, High-Performance Liquid Chromatography (HPLC) is often employed. nih.gov Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar, is a common mode used for the analysis and purification of quinoline derivatives. nih.govnih.gov The retention of quinoline derivatives in reversed-phase HPLC is influenced by their structure, including their physicochemical and geometrical parameters. nih.gov Specialized HPLC columns, such as those based on porous graphitized carbon or those utilizing unique chemistries like BIST™ A+ columns, can offer alternative selectivities for the separation of quinoline compounds. nih.govsielc.com
The progress of the column chromatography is typically monitored by Thin-Layer Chromatography (TLC), which allows for the rapid analysis of the fractions being collected. rac.ac.in
Recrystallization and Precipitation Techniques
The final step in the synthesis of this compound and its analogs often involves purification to remove byproducts and unreacted starting materials, ensuring a high degree of purity for the final compound. Recrystallization and precipitation are principal techniques employed for this purpose, leveraging the differential solubility of the target compound and impurities in various solvent systems.
The choice of solvent is a critical parameter in the success of these purification methods. For quinoline derivatives, a range of solvents and solvent mixtures have been demonstrated to be effective. The ideal recrystallization solvent will dissolve the crude product at an elevated temperature but will have limited solvating power at lower temperatures, allowing for the crystallization of the pure compound upon cooling.
For other quinoline analogs, mixtures of solvents have proven advantageous. A patent for a quinoline-5,8-dione derivative describes a purification process involving recrystallization from a mixture of ethyl acetate and hexane. chemicalbook.com This combination allows for fine-tuning of the solvent polarity to effectively precipitate the target compound while leaving impurities dissolved in the mother liquor.
Precipitation can also be induced by changing the pH of the reaction mixture. For example, in the synthesis of 8-hydroxyquinoline, adjusting the pH of the aqueous solution containing the product can lead to its precipitation. Specifically, by adjusting the pH to a range of 7 to 7.5, the crude 8-hydroxyquinoline can be precipitated out of the solution. google.com
Another technique involves the use of an anti-solvent. The crude product is first dissolved in a solvent in which it is highly soluble. Then, an anti-solvent, in which the product is poorly soluble, is added to the solution to induce precipitation. This method is particularly useful when a single solvent does not provide the desired separation.
The table below summarizes various recrystallization and precipitation techniques used for the purification of 8-hydroxyquinoline and its derivatives, which can serve as a guide for the purification of this compound.
| Compound Type | Purification Method | Solvent System | Key Parameters | Resulting Purity |
| 8-Hydroxyquinoline | Recrystallization | Methanol (B129727) | Dissolution at 50°C, cooling to 30°C | >99.9% google.com |
| Quinoline-5,8-dione derivative | Recrystallization | Ethyl Acetate / Hexane | Not specified | Solid compound chemicalbook.com |
| 8-Hydroxyquinoline | Precipitation | Water / Sodium Hydroxide | pH adjustment to 7-7.5 | Crude product google.com |
| 2-Amino-5-bromo-benzophenone (precursor to a 2-phenylquinoline) | Recrystallization | Ethanol (B145695) / Water | Not specified | Yellow powder |
| 5-(2R)-2-Oxiranyl-8-benzyloxy-2(1H)-quinolinone | Slurry Wash / Precipitation | Dichloromethane, Methanol, Diisopropyl ether | Dissolution in dichloromethane, concentration, followed by washing with methanol and diisopropyl ether. | Solid product |
The selection of the appropriate recrystallization or precipitation method is determined empirically and depends on the specific physical and chemical properties of the target compound and its impurities. Careful optimization of parameters such as solvent choice, temperature, and pH is crucial for achieving high purity and yield of the final product.
Reactions at the Quinoline Nitrogen Atom (e.g., N-Oxidation)
The nitrogen atom in the quinoline ring is a key site for chemical reactions. One common transformation is N-oxidation, which can significantly alter the electronic properties of the quinoline system. The introduction of an N-oxide functionality can increase the compound's polarity and water solubility. nih.gov This modification can also influence the compound's biological activity and metabolic stability. nih.gov
The oxidation of quinoline derivatives to their corresponding N-oxides is typically achieved using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). nih.gov For instance, the N-oxidation of 2-n-heptyl-4-hydroxyquinoline has been studied to investigate its interaction with photosystem II. nih.gov While specific studies on the N-oxidation of this compound are not extensively detailed in the provided search results, the general reactivity of quinolines suggests that this transformation is feasible. The resulting this compound-N-oxide would be a valuable intermediate for further derivatization.
Electrophilic and Nucleophilic Aromatic Substitution on the Quinoline Ring
The quinoline ring system can undergo both electrophilic and nucleophilic aromatic substitution reactions, allowing for the introduction of a wide range of substituents.
Electrophilic Aromatic Substitution: The electron-donating nature of the benzyloxy group at the 8-position and the directing effects of the phenyl group at the 2-position influence the regioselectivity of electrophilic attack. Theoretical studies on 8-hydroxyquinoline, a related structure, have shown that electrophilic substitution can occur at various positions on the carbocyclic ring. orientjchem.orgresearchgate.net Common electrophilic substitution reactions include nitration, halogenation, and sulfonation. masterorganicchemistry.com For example, the reaction of 8-hydroxyquinoline with 4-ethoxycarbonyl-benzene diazonium chloride leads to substitution on the quinoline ring. orientjchem.orgresearchgate.net
Nucleophilic Aromatic Substitution: Halogenated quinolines, particularly those with halogens at the 2- and 4-positions, are susceptible to nucleophilic substitution. quimicaorganica.org This allows for the introduction of various nucleophiles, including amines, alkoxides, and thiolates. While this compound itself is not halogenated, derivatives can be synthesized to undergo these reactions. For instance, 2-chloro-3-formylquinolines are versatile intermediates for nucleophilic displacement of the chloro group. researchgate.net
Transformations Involving the Phenyl Substituent
The phenyl group at the 2-position of the quinoline ring offers another site for modification. wikipedia.org Electrophilic aromatic substitution reactions can be performed on this phenyl ring, leading to the introduction of substituents that can fine-tune the molecule's properties. masterorganicchemistry.comyoutube.com The directing effects of the quinoline core will influence the position of substitution on the phenyl ring.
Furthermore, the phenyl group is a key feature in the structure of many biologically active 2-phenylquinoline derivatives. rsc.orgresearchgate.net Modifications to this group can significantly impact their therapeutic potential.
Functional Group Interconversions of the Benzyloxy Moiety
The benzyloxy group at the 8-position is a protective group for the hydroxyl functionality and can be readily cleaved to yield the corresponding 8-hydroxy-2-phenylquinoline. This debenzylation is a common transformation and can be achieved under various conditions, such as catalytic hydrogenation or by using strong acids. organic-chemistry.org The resulting 8-hydroxyquinoline derivative is a well-known chelating agent and a common scaffold in medicinal chemistry. rroij.comnih.gov
The hydroxyl group can then be further functionalized. For example, 8-alkoxy-substituted quinaldines can be prepared by the alkyl halide substitution of 8-hydroxy-2-methylquinoline. nih.gov
Modifications of Quinoline-5-carboxamide Derivatives
The introduction of a carboxamide group at the 5-position of the quinoline ring opens up further avenues for derivatization. The synthesis of 2-phenylquinoline-4-carboxamide (B4668241) derivatives has been explored for their potential biological activities. semanticscholar.org
Conversion to Carbimidoyl Chlorides using Vilsmeier-Haack Reagents (e.g., POCl3/DMF)
Quinoline-5-carboxamides can be converted to the corresponding carbimidoyl chlorides using Vilsmeier-Haack reagents, such as a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). rsc.org This reaction transforms the amide into a more reactive intermediate. For example, 8-(benzyloxy)-N-(4-(trifluoromethyl)phenyl)quinoline-5-carboxamide has been successfully converted to (E)-8-(benzyloxy)-N-(4-(trifluoromethyl)phenyl)quinoline-5-carbimidoyl chloride in excellent yield. rsc.org The Vilsmeier-Haack reaction is a powerful tool for the formylation and cyclization of various heterocyclic compounds. niscpr.res.innih.govnih.gov
Cycloaddition Reactions (e.g., [3+2] Cycloaddition with Azides to Form Tetrazoles)
The carbimidoyl chlorides generated in the previous step are valuable precursors for cycloaddition reactions. A notable example is the [3+2] cycloaddition with azides to form tetrazole rings. researchgate.netyoutube.comorganic-chemistry.org This reaction provides a straightforward method for the synthesis of 5-substituted tetrazoles. The resulting tetrazole derivatives of this compound represent a distinct class of compounds with potential applications in medicinal chemistry, as tetrazoles are known to be important pharmacophores. researchgate.netnih.govnih.gov
Interactive Data Tables
Table 1: Key Reactions and Reagents for Derivatization
| Section | Reaction Type | Key Reagents | Product Type |
| 3.1 | N-Oxidation | H₂O₂, mCPBA | N-Oxide |
| 3.2 | Electrophilic Substitution | HNO₃/H₂SO₄, Br₂/FeBr₃ | Substituted Quinoline |
| 3.2 | Nucleophilic Substitution | NaNH₂, NaOR | Substituted Quinoline |
| 3.4 | Debenzylation | H₂/Pd-C, BCl₃ | 8-Hydroxyquinoline |
| 3.5.1 | Vilsmeier-Haack | POCl₃/DMF | Carbimidoyl Chloride |
| 3.5.2 | [3+2] Cycloaddition | NaN₃ | Tetrazole |
Debenzylation Reactions to Liberate 8-Hydroxyquinoline Structures
The cleavage of the benzyl ether in this compound and its analogs is a critical step in the synthesis of the corresponding 8-hydroxyquinoline derivatives. The benzyl group is a commonly employed protecting group for the phenolic hydroxyl of 8-hydroxyquinolines due to its relative stability and the various methods available for its removal. The primary strategies for the debenzylation of these compounds involve catalytic hydrogenolysis and acid-catalyzed cleavage.
Catalytic Hydrogenolysis
Catalytic hydrogenolysis is a widely used and efficient method for the debenzylation of aryl benzyl ethers. This method typically involves the use of a palladium catalyst, such as palladium on carbon (Pd/C) or Pearlman's catalyst (Pd(OH)₂/C), in the presence of a hydrogen source. The reaction proceeds via the cleavage of the C-O bond of the benzyl ether, liberating the free hydroxyl group and producing toluene (B28343) as a byproduct. youtube.com
The choice of solvent can significantly impact the reaction rate, with the general order of efficiency being tetrahydrofuran (B95107) (THF) > ethanol > methanol > toluene. atlanchimpharma.com The addition of a small amount of acid, or using acetic acid as the solvent, can facilitate the debenzylation process by protonating the ether oxygen, making it a better leaving group. atlanchimpharma.com
A key advantage of catalytic hydrogenolysis is its typically clean conversion and high yields. However, a notable limitation is its incompatibility with other reducible functional groups within the molecule, such as alkenes, alkynes, or certain halogen substituents, which may be reduced under the reaction conditions. atlanchimpharma.com To circumvent the reduction of other sensitive groups, transfer hydrogenolysis can be employed. This modified procedure uses a hydrogen donor like 1,4-cyclohexadiene (B1204751) in place of hydrogen gas. youtube.com For instance, the debenzylation of 5-aryl-8-(benzyloxy)quinolines has been successfully achieved using palladium on carbon with cyclohexadiene as the hydrogen transfer agent, yielding the desired 5-aryl-8-hydroxyquinolines. scispace.com
Table 1: Examples of Catalytic Hydrogenolysis for Debenzylation of Quinolines and Related Compounds
| Catalyst | Hydrogen Source | Solvent | Temperature | Observations |
| 10% Pd/C and 20% Pd(OH)₂/C | H₂ | Ethanol | Room Temperature | Effective for challenging debenzylations, yielding 1,3-diarylpropanes from flavanones in excellent yield. researchgate.net |
| Pd/C | 1,4-Cyclohexadiene | Not specified | Not specified | Successfully used for the removal of the benzyl protecting group from 5-aryl-8-(benzyloxy)quinolines. scispace.com |
| Pd(OH)₂/Al₂O₃ | H₂ | Acetic Acid | Not specified | Used for the debenzylation of hexabenzylhexaazaisowurtzitane, yielding the product in 72.5% after recrystallization. bibliotekanauki.pl |
Acid-Catalyzed Cleavage
Acid-catalyzed cleavage provides a powerful alternative to hydrogenolysis, especially for substrates containing functional groups that are sensitive to reduction. Strong Lewis acids are typically employed to effect the cleavage of the aryl benzyl ether bond.
Boron trichloride (B1173362) (BCl₃) is a particularly effective reagent for this transformation. It facilitates the debenzylation of aryl benzyl ethers at low temperatures, often -78 °C, which allows for high functional group tolerance. organic-chemistry.org To prevent undesired side reactions, such as the Friedel-Crafts benzylation of electron-rich aromatic rings by the liberated benzyl cation, a cation scavenger like pentamethylbenzene (B147382) is often added. organic-chemistry.orgresearchgate.net This method has been successfully applied to the debenzylation of a multifunctional tetrahydroquinoline derivative, demonstrating its mildness and chemoselectivity. researchgate.net The BCl₃•SMe₂ complex is another mild alternative that can cleave benzyl ethers while tolerating a wide array of functional groups. organic-chemistry.org
Boron tribromide (BBr₃) has also been utilized for the debenzylation of benzyloxyquinolines, further expanding the toolkit for this transformation. researchgate.net These boron halide-mediated reactions are advantageous as they avoid the use of heavy metal catalysts and are compatible with a broader range of substituents. organic-chemistry.org
Table 2: Examples of Acid-Catalyzed Debenzylation of Quinolines and Aryl Benzyl Ethers
| Reagent | Additive | Solvent | Temperature | Substrate Type | Yield |
| BCl₃ | Pentamethylbenzene | Dichloromethane | -78 °C | Multifunctional tetrahydroquinoline derivative | 87% |
| BCl₃ | Pentamethylbenzene | Dichloromethane | -78 °C | N-[3-(benzyloxy)phenyl]-2,2,2-trifluoroethanamide | Not specified |
| BCl₃•SMe₂ | - | Dichloromethane or Ether | Not specified | Various benzyl ethers with functional groups | Good to excellent |
| BBr₃ | - | Not specified | Not specified | 4-Benzyloxyquinoline | Not specified |
Spectroscopic Characterization of 8 Benzyloxy 2 Phenylquinoline and Derived Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of individual atoms.
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum of 8-(Benzyloxy)-2-phenylquinoline and its derivatives provides characteristic signals for the aromatic protons of the quinoline (B57606) and phenyl rings, as well as the benzylic protons.
In a study of various 2-phenylquinoline (B181262) derivatives, the ¹H NMR spectrum of a compound featuring a benzyloxy group, although not the specific title compound, displayed characteristic aromatic proton signals between δ 7.00 and 8.20 ppm. rsc.org For a related compound, 8-(benzyloxy)quinoline, the benzylic protons of the -OCH₂- group were also identified. uncw.edu
For a series of synthesized 3-substituted-2-phenylquinoline derivatives, detailed ¹H NMR data has been reported. rsc.org For instance, the protons on the quinoline and phenyl rings typically appear in the range of δ 7.0 to 8.5 ppm. rsc.org Specific assignments and coupling constants provide valuable information about the substitution pattern on the aromatic rings. rsc.org
Detailed ¹H NMR data for several related 2-phenylquinoline derivatives are presented below:
| Compound | Key ¹H NMR Signals (δ, ppm) |
| 3-(4-methylbenzyl)-2-phenylquinoline | 8.13 (d, 1H), 7.88 (s, 1H), 7.72 (d, 1H), 7.62-7.69 (m, 1H), 7.45-7.52 (m, 1H), 7.40 (d, 2H), 7.16-7.29 (m, 5H), 7.02 (d, 2H), 4.14 (s, 2H), 2.41 (s, 3H) |
| 3-benzyl-2-phenylquinoline | 8.14 (d, 1H), 7.91 (s, 1H), 7.73 (d, 1H), 7.66 (t, 1H), 7.36-7.53 (m, 6H), 7.15-7.24 (m, 3H), 6.98 (d, 2H), 4.12 (s, 2H) |
| 3-(4-chlorobenzyl)-2-phenylquinoline | 8.05 (d, 1H), 7.78 (s, 1H), 7.72 (d, 1H), 7.59 (dd, 1H), 7.40-7.48 (m, 5H), 7.18 (d, 2H), 6.87 (d, 2H), 4.07 (s, 2H) |
| 3-(4-bromobenzyl)-2-phenylquinoline | 8.14 (d, 1H), 7.85 (s, 1H), 7.71 (d, 1H), 7.64 (t, 1H), 7.36-7.52 (m, 6H), 7.29 (d, 2H), 6.79 (d, 2H), 4.02 (s, 2H) |
| 3-(4-iodobenzyl)-2-phenylquinoline | 8.14 (d, 1H), 7.87 (s, 1H), 7.73 (d, 1H), 7.67 (t, 1H), 7.35-7.57 (m, 8H), 6.69 (d, 2H), 4.04 (s, 2H) |
| 3-(2-methoxybenzyl)-2-phenylquinoline | 8.14 (d, 1H), 7.82 (s, 1H), 7.69 (d, 1H), 7.61-7.67 (m, 1H), 7.56 (d, 2H), 7.39-7.50 (m, 4H), 7.17-7.23 (m, 1H), 6.90 (d, 1H), 6.79-6.87 (m, 2H), 4.09 (s, 2H), 3.69 (s, 3H) |
Table compiled from data in source. rsc.org
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum complements the ¹H NMR data, providing a signal for each unique carbon atom in the molecule. The chemical shifts in the ¹³C NMR spectrum are indicative of the type of carbon (e.g., aromatic, aliphatic, carbonyl) and its electronic environment.
For a series of 3-substituted-2-phenylquinoline derivatives, the aromatic carbons typically resonate in the region of δ 120-160 ppm. rsc.org The benzylic carbon of a benzyl (B1604629) group attached to the quinoline ring appears at a more upfield chemical shift. rsc.org
Below is a table summarizing the ¹³C NMR data for several 2-phenylquinoline derivatives:
| Compound | Key ¹³C NMR Signals (δ, ppm) |
| 3-(4-methylbenzyl)-2-phenylquinoline | 160.81, 146.73, 140.16, 138.03, 137.83, 137.00, 132.61, 129.34, 129.10, 129.01, 128.89, 128.55, 127.51, 127.13, 126.40, 126.30, 39.14, 21.37 |
| 3-benzyl-2-phenylquinoline | 160.76, 146.65, 140.64, 139.98, 137.08, 132.55, 129.30, 129.20, 129.03, 128.90, 128.52, 128.32, 128.24, 127.57, 127.14, 126.53, 126.30, 39.14 |
| 3-(4-chlorobenzyl)-2-phenylquinoline | 160.86, 145.06, 140.11, 137.99, 135.98, 133.14, 132.36, 132.31, 130.96, 130.29, 130.25, 128.75, 128.70, 128.52, 128.45, 128.05, 125.78, 38.56 |
| 3-(4-bromobenzyl)-2-phenylquinoline | 160.63, 146.79, 140.54, 138.97, 137.03, 131.92, 131.59, 130.74, 129.41, 129.38, 128.86, 128.42, 128.37, 127.52, 127.18, 126.71, 38.66 |
| 3-(4-iodobenzyl)-2-phenylquinoline | 160.61, 146.75, 140.50, 139.64, 137.56, 137.03, 131.85, 131.05, 129.39, 129.35, 128.84, 128.41, 128.35, 127.50, 127.15, 126.69, 91.63, 38.74 |
| 3-(2-methoxybenzyl)-2-phenylquinoline | 160.82, 157.33, 146.49, 140.87, 136.50, 132.55, 130.62, 129.26, 128.95, 128.90, 128.51, 128.25, 128.10, 127.79, 127.64, 127.13, 126.29, 120.50, 110.42, 55.23, 33.35 |
Table compiled from data in source. rsc.org
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of the elemental formula of a molecule. For a derivative, 3-(4-iodobenzyl)-2-phenylquinoline, the calculated mass for the [M+H]⁺ ion was 422.0400, and the found mass was 422.0403, confirming its elemental composition. rsc.org Similarly, for 3-(4-(dimethylamino)benzyl)-2-phenylquinoline, the calculated value for the [M+H]⁺ ion was 353.2012, with the found value being 353.2016. rsc.org
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is particularly useful for analyzing complex mixtures and confirming the presence of target compounds. While specific LC-MS data for this compound was not found in the provided search results, it is a standard technique for the analysis of quinoline derivatives. nih.gov
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of quinoline and its derivatives shows characteristic absorption bands for C-H, C=C, and C-N stretching and bending vibrations. astrochem.orgmdpi.comcapes.gov.br
The stretching vibrations of the C-H groups in quinoline rings are typically observed in the range of 3087–2852 cm⁻¹. mdpi.com For quinoline derivatives, C-O stretching vibrations in an ether linkage are found in the range of 1275–1200 cm⁻¹. mdpi.com The C-N stretching vibrations in the quinoline ring are observed at frequencies between 1325–1314 cm⁻¹. mdpi.com
The IR spectra of several 2-phenylquinoline derivatives show characteristic peaks for aromatic C-H stretching around 3040 cm⁻¹, and C=C and C=N stretching vibrations in the 1620-1450 cm⁻¹ region. rsc.org
The following table presents the characteristic IR absorption bands for several 2-phenylquinoline derivatives:
| Compound | Key IR Absorption Bands (cm⁻¹) |
| 3-(4-methylbenzyl)-2-phenylquinoline | 3041, 2923, 2856, 1589, 1546, 1451, 1382, 1253, 1109, 768, 696 |
| 3-benzyl-2-phenylquinoline | 3029, 2918, 2847, 1624, 1598, 1557, 1490, 1442, 1419, 1342, 1275, 1073, 1019, 920, 757, 696 |
| 3-(4-chlorobenzyl)-2-phenylquinoline | 3043, 2839, 1593, 1552, 1487, 1441, 1392, 1340, 1262, 1090, 1071, 842, 793, 760, 703 |
| 3-(4-bromobenzyl)-2-phenylquinoline | 3053, 1593, 1485, 1412, 1268, 1218, 1070, 1009, 763, 702 |
| 3-(4-iodobenzyl)-2-phenylquinoline | 3053, 2922, 1591, 1483, 1411, 1330, 1268, 1115, 1063, 1006, 758, 701 |
| 3-(2-methoxybenzyl)-2-phenylquinoline | Not explicitly provided in the source. |
Table compiled from data in source. rsc.org
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
The UV-Vis absorption spectrum of a molecule provides critical information about its electronic transitions. For this compound and its derivatives, the absorption bands observed are typically associated with π-π* transitions within the aromatic quinoline and phenyl rings. The position and intensity of these bands are sensitive to the molecular structure, including the nature and position of substituents, as well as the solvent environment.
Research on various quinoline derivatives has shown that their absorption spectra generally fall within the range of 280 to 510 nm. nih.gov Computational studies using density functional theory (DFT) and time-dependent DFT (TD-DFT) have been employed to predict the electronic spectra of quinoline derivatives, often showing good agreement with experimental results. nih.govnih.gov
| Compound/Derivative Family | Typical Absorption Range (nm) | Reference |
| Quinoline Derivatives | 280 - 510 | nih.gov |
| 6-Aminoquinoline (Computed) | 327 - 340 | nih.gov |
| Metal Complexes of 8-Hydroxyquinoline (B1678124) | 300 - 400 | nih.gov |
This table presents generalized data for related compound families due to the absence of specific data for this compound.
Photoluminescence Spectroscopy (Fluorescence Emission Spectra)
Photoluminescence spectroscopy reveals the emission properties of a molecule after it has absorbed light. For many quinoline derivatives, fluorescence is a key characteristic, making them suitable for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors. The emission wavelength and quantum yield are highly dependent on the molecular structure and environment.
Specific photoluminescence data for this compound remains elusive in the reviewed literature. However, the fluorescence of related 8-hydroxyquinoline derivatives has been extensively studied. nih.govbldpharm.com The emission color can be tuned by introducing different substituents onto the quinoline core. For example, the emission wavelengths of 5-substituted and 2-substituted 8-hydroxyquinoline derivatives are often red-shifted compared to the parent 8-hydroxyquinoline. bldpharm.com Metal complexes of 8-hydroxyquinoline are also known to be highly luminescent, with the emission properties influenced by the nature of the metal ion. nih.gov The presence of a phenyl group at the 2-position and a benzyloxy group at the 8-position in the target molecule is anticipated to significantly impact its fluorescence properties, likely resulting in emission in the visible region of the electromagnetic spectrum.
| Compound/Derivative Family | Emission Characteristics | Reference |
| 5- and 2-substituted 8-hydroxyquinoline derivatives | Red-shifted emission compared to 8-hydroxyquinoline | bldpharm.com |
| Metal Complexes of 8-Hydroxyquinoline | Photoluminescent, with red-shift increasing with cation polarization | nih.gov |
This table presents generalized data for related compound families due to the absence of specific data for this compound.
Computational and Theoretical Investigations of 8 Benzyloxy 2 Phenylquinoline Architectures
Molecular Modeling and Dynamics Simulations
Molecular modeling and molecular dynamics (MD) simulations are powerful computational tools used to understand the three-dimensional structure and dynamic behavior of molecules over time. These methods are crucial for predicting how a ligand, such as a quinoline (B57606) derivative, might interact with a biological target.
In the context of quinoline derivatives, MD simulations have been employed to validate findings from other computational methods like 3D-QSAR and molecular docking. For instance, MD simulations running for 100 nanoseconds have been used to assess the dynamic stability of newly designed quinoline compounds targeting serine/threonine protein kinases. mdpi.com The stability of a ligand-protein complex is often evaluated by analyzing the root mean square deviation (RMSD) and root mean square fluctuation (RMSF), which provide insights into the structural changes of the protein and the ligand's movement within the binding site. mdpi.com
A study on a closely related scaffold, 8-(benzyloxy)-2-phenylpyrazolo[4,3-c]quinolin-3-one, utilized computer-aided conformational analysis based on molecular dynamics simulations to design ligands for the benzodiazepine (B76468) receptor (BZR). nih.gov This indicates that the benzyloxy substituent is a key pharmacophoric element whose conformational flexibility and interaction profile can be effectively studied using MD. nih.gov Such simulations are typically performed in an aqueous environment to mimic physiological conditions and can help validate the binding modes and stability of the ligand-receptor complex. mdpi.commdpi.com For example, simulations on quinoline-3-carboxamide (B1254982) derivatives targeting ATM kinase were conducted in a periodic water box for 100 ns using the CHARMM36 force field to establish the stability of the interactions. mdpi.com
These computational experiments are foundational for understanding how the 8-(benzyloxy)-2-phenylquinoline architecture might behave in a biological system, providing a dynamic picture of its potential interactions and conformational preferences that are critical for its function.
Quantum-Chemical Calculations and Electronic Structure Analysis
Quantum-chemical calculations offer a detailed view of the electronic properties of a molecule, which are fundamental to its reactivity, stability, and intermolecular interactions. These methods, such as Density Functional Theory (DFT), solve the Schrödinger equation for a given molecular structure to determine its electronic ground state and associated properties.
For a molecule like this compound, quantum-chemical calculations can elucidate key electronic structure characteristics. These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. This information is vital for understanding how the molecule will interact with biological targets. For example, regions with high electron density might be prone to electrophilic attack or could act as hydrogen bond acceptors, a crucial feature in ligand-receptor binding.
The general procedure for applying these calculations involves several steps:
Defining the molecular Hamiltonian in terms of fermionic operators.
Transforming the fermionic operators into spin operators using methods like the Jordan-Wigner transformation.
Reducing the resulting Spin Hamiltonian to a 2-local Hamiltonian.
Mapping this to an Ising-type Hamiltonian that can be solved to find the electronic ground state. nih.gov
While specific quantum-chemical studies on this compound are not widely published, the methodologies are well-established for quinoline derivatives. These calculations help rationalize structure-activity relationships (SAR) by linking the electronic properties of different substituents to the observed biological activity. For instance, the electronegativity and partial charges on atoms, which can be precisely calculated, have been shown to affect the c-MET kinase inhibition potential of quinoline derivatives. mdpi.com By analyzing the electronic structure, researchers can predict how modifications to the phenyl or quinoline rings, or to the benzyloxy group, would alter the molecule's interaction profile, guiding the synthesis of more potent and selective analogs.
Conformational Analysis using Advanced Computational Techniques
The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis explores the different spatial arrangements of a molecule's atoms and the energy associated with each. For a flexible molecule like this compound, which contains rotatable bonds in the benzyloxy group, understanding its preferred conformations is critical for designing effective drugs.
Advanced computational techniques such as cluster analysis and Monte Carlo methods are employed to systematically explore the conformational landscape of a molecule. nih.gov
Monte Carlo methods involve random sampling of molecular conformations. Each new conformation is either accepted or rejected based on its energy, typically calculated using a force field. This allows for an efficient exploration of the vast conformational space to identify low-energy, stable structures.
Cluster analysis is then used to group similar conformations together. This helps to identify the most populated conformational families, which are presumed to be the most relevant for biological activity.
Ligand Design Methodologies Based on Quinoline Scaffolds
The quinoline ring system is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active compounds and approved drugs. derpharmachemica.comnih.gov Its versatile structure allows for modification at multiple positions, making it an ideal starting point for ligand design. Computational methodologies are central to harnessing the potential of the quinoline scaffold to develop new therapeutic agents.
Pharmacophore Modeling and Development
Pharmacophore modeling is a cornerstone of ligand-based drug design. It involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond acceptors, hydrogen bond donors, aromatic rings, hydrophobic groups) that a molecule must possess to bind to a specific biological target and elicit a response. nih.gov
For quinoline derivatives, pharmacophore models have been successfully developed for various applications:
Anticancer Agents: A five-point pharmacophore model for VEGFR-2 tyrosine kinase inhibitors was developed, featuring two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings. arxiv.org This model yielded a statistically significant 3D-QSAR model, demonstrating its predictive power. arxiv.org
Antioxidants: A pharmacophore model for antioxidants was generated from known agents, identifying one aromatic ring and three hydrogen bond acceptors as key features. nih.gov This model was then used to screen databases and guide the synthesis of new quinoline derivatives with antioxidant properties. nih.gov
c-Kit Kinase Inhibitors: A pharmacophore model for c-Kit kinase inhibitors was created from a dataset of 29 ligands, resulting in a promising model with a high survival score. mdpi.comnih.gov
These models serve as templates for virtual screening of compound libraries to find new hits or for guiding the modification of existing scaffolds, like this compound, to enhance their activity. nih.govmdpi.comnih.gov
Structure-Based Design Principles for Quinoline Derivatives
Structure-based drug design relies on the three-dimensional structure of the biological target, which is typically a protein or enzyme. This approach aims to design molecules that fit precisely into the target's binding site, leading to high affinity and selectivity. Molecular docking is a primary tool in this process, predicting the preferred orientation and binding energy of a ligand when bound to a receptor. mdpi.com
For quinoline derivatives, structure-based design has been instrumental in developing potent inhibitors for various targets:
ROR1 Pseudokinase: The crystal structure of the ROR1 pseudokinase domain was used to guide the design of novel quinolin-2-amine inhibitors for triple-negative breast cancer. nih.gov This structure-based campaign led to compounds with excellent binding activity and in vivo efficacy. nih.gov
HIV Reverse Transcriptase: Molecular docking studies were performed on synthesized quinoline derivatives to evaluate their binding affinity for the HIV reverse transcriptase protein, with some compounds showing higher docking scores than standard drugs.
Pim-1 Kinase: To rationalize the biochemical potency of newly synthesized quinoline derivatives as anti-proliferative agents, molecular docking analysis was performed against Pim-1 kinase.
In Silico Screening Approaches for Chemical Space Exploration
In silico screening encompasses a variety of computational techniques used to search large databases of chemical compounds to identify those that are most likely to have a desired biological activity. This approach significantly accelerates the drug discovery process by prioritizing a smaller number of compounds for experimental testing.
Key in silico screening methods applied to quinoline scaffolds include:
3D-Quantitative Structure-Activity Relationship (3D-QSAR): This method correlates the 3D properties of a set of molecules with their biological activity. mdpi.com Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build predictive models. mdpi.comarxiv.org These models have been successfully applied to quinoline derivatives to identify structural features that enhance anti-cancer properties. mdpi.com For example, a CoMSIA model for quinoline derivatives as anti-breast cancer agents was developed to guide the design of new aromatase inhibitors. arxiv.org
| QSAR Model Statistics for Quinoline Derivatives | |
| Model Type | Statistical Parameter |
| CoMFA (Anti-gastric cancer) | r² (training) |
| q² (cross-validation) | |
| r² (test) | |
| CoMSIA (Telomerase inhibitors) | r² (non-cross-validated) |
| q² (leave-one-out) | |
| r² (predicted) | |
| 3D-QSAR (c-Kit kinase inhibitors) | R² |
| Q² |
Virtual Screening: This involves using a pharmacophore model or a docked structure to rapidly screen large chemical databases (like ZINC) for molecules with complementary features. mdpi.comnih.gov In one study, a pharmacophore model was used to screen the ZINC database, identifying four potential c-Kit kinase inhibitors with promising docking scores. mdpi.comnih.gov
These in silico screening approaches allow for the efficient exploration of a vast chemical space, enabling the identification of novel quinoline-based compounds with therapeutic potential. mdpi.commdpi.comnih.gov
Mechanistic Studies of Chemical Reactions via Computational Methods
Computational chemistry has emerged as a powerful tool for elucidating the intricate mechanisms of chemical reactions involving complex organic molecules like this compound. These theoretical investigations provide insights into reaction pathways, transition states, and the electronic factors that govern reactivity, complementing experimental findings. Methods such as Density Functional Theory (DFT) are frequently employed to model molecular structures and predict their behavior in chemical transformations. researchgate.netnih.gov
Elucidation of Reaction Pathways and Transition States
A significant application of computational methods is the mapping of potential energy surfaces to identify the most plausible reaction pathways. This involves locating stable intermediates and the transition states that connect them. For instance, in studies of related quinoline derivatives, DFT calculations have been used to determine the geometries, frequencies, and intensities of vibrational bands, which helps in understanding the molecular structure and its changes during a reaction. researchgate.net Such analyses are crucial for predicting the feasibility of a proposed mechanism.
Computational studies on quinolinone tautomerization, for example, have successfully identified the keto-enol equilibrium and the energy barriers associated with the proton transfer, providing a detailed picture of the reaction dynamics. nih.gov These theoretical approaches can be extended to investigate various reactions involving this compound, such as electrophilic substitution, nucleophilic attack, or pericyclic reactions.
The following table summarizes the types of data that can be obtained from computational studies of reaction mechanisms, drawing parallels from research on related quinoline compounds.
| Computational Method | Information Gained | Relevance to Mechanistic Studies |
| Density Functional Theory (DFT) | Optimized molecular geometries, vibrational frequencies, electronic properties (HOMO-LUMO energies) | Predicts the stability of reactants, intermediates, and products; identifies transition state structures. researchgate.netmdpi.com |
| Time-Dependent DFT (TD-DFT) | Excited state energies, UV-Vis spectra simulation | Elucidates photochemical reaction mechanisms and the role of electronic excitations. nih.gov |
| Molecular Dynamics (MD) | Conformational analysis, solvent effects, ion pair stability | Provides insights into the dynamic behavior of molecules in solution and the role of the environment in the reaction mechanism. nih.govresearchgate.net |
| Natural Bond Orbital (NBO) Analysis | Atomic charges, orbital interactions, intramolecular charge transfer | Quantifies the electronic effects of substituents and helps to understand the flow of electrons during a reaction. researchgate.netnih.gov |
Influence of Substituents on Reactivity
The benzyloxy and phenyl groups in this compound are expected to significantly influence its reactivity. Computational methods can quantify the electronic and steric effects of these substituents. For example, NBO analysis can reveal the extent of electron donation or withdrawal by the benzyloxy group at the 8-position and how it affects the electron density distribution across the quinoline ring system. This information is vital for predicting the regioselectivity of electrophilic aromatic substitution reactions.
In broader studies of quinoline derivatives, computational analyses have been instrumental in understanding structure-activity relationships. For instance, the introduction of different substituents and the resulting changes in electronic properties have been correlated with biological activity, a process that relies on understanding the underlying chemical reactivity. nih.govmdpi.com
Detailed Research Findings from Related Systems
While specific computational studies on the reaction mechanisms of this compound are not extensively documented in the provided search results, the methodologies applied to analogous systems provide a clear blueprint for such investigations. For example, the synthesis of 8-hydroxyquinoline (B1678124) derivatives has been supported by computational analysis to confirm the structure of the products. mdpi.com Furthermore, DFT studies on 8-hydroxyquinoline itself have explored its molecular geometry and electronic structure in detail. researchgate.net
Computer-aided molecular modeling, including techniques like molecular dynamics and Monte Carlo simulations, has been used to design related pyrazoloquinoline ligands and predict their interaction with biological targets. nih.gov These studies underscore the capability of computational methods to not only elucidate reaction mechanisms but also to guide the synthesis of new functional molecules.
The table below presents a hypothetical summary of findings that could be generated from a computational study on a reaction of this compound, based on the types of results seen for similar compounds.
| Reaction Coordinate | Calculated Parameter | Value (Example) | Significance |
| Reactant: this compound | Ground State Energy | -X kcal/mol | Baseline energy for the system. |
| Transition State 1 (TS1) | Activation Energy (ΔG‡) | +Y kcal/mol | Energy barrier for the first step of the reaction. |
| Intermediate | Relative Energy | -Z kcal/mol | Stability of the reaction intermediate. |
| Transition State 2 (TS2) | Activation Energy (ΔG‡) | +A kcal/mol | Energy barrier for the second step of the reaction. |
| Product | Reaction Energy (ΔG) | -B kcal/mol | Overall thermodynamic favorability of the reaction. |
Such a detailed energetic profile of a reaction pathway, obtainable through computational chemistry, is invaluable for understanding and predicting the chemical behavior of this compound.
Advanced Properties and Specialized Applications of 8 Benzyloxy 2 Phenylquinoline Derivatives in Chemical Research
Fluorescence Properties and Fluorogenic Chemosensors
The inherent fluorescence of the quinoline (B57606) ring system, modulated by the benzyloxy and phenyl substituents, makes 8-(benzyloxy)-2-phenylquinoline derivatives attractive candidates for the development of fluorogenic chemosensors. These sensors can detect and report on their chemical environment through changes in their fluorescence characteristics.
Derivatives of 8-benzyloxyquinoline (B1605161) have been systematically designed and evaluated as fluorescent probes for pH. The core principle behind their function as pH sensors lies in the protonation of the quinoline nitrogen atom, which significantly alters the electronic structure and, consequently, the photophysical properties of the molecule.
In a key study, a series of 5,7-π-extended 8-benzyloxyquinolines were synthesized and investigated as fluorescent pH-probes in nonaqueous solutions. nih.govrsc.org The introduction of aryl groups at the 5 and 7 positions of the quinoline ring system was found to enhance the fluorescence quantum yields. Upon protonation of the quinoline nitrogen, a pronounced red shift in the emission spectra was observed for the non-halogenated derivatives. nih.govrsc.org This significant change in fluorescence color upon a change in pH is a critical feature for an effective fluorescent pH probe.
The photophysical properties of these derivatives, both in their neutral and protonated forms, are summarized in the table below. The diphenyl and bis(biphenyl) derivatives, in particular, exhibit promising photoluminescence quantum yields in both states, marking them as strong candidates for applications in pH sensing. nih.govrsc.org
| Derivative | Form | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) |
|---|---|---|---|---|
| 5,7-Diphenyl-8-benzyloxyquinoline | Neutral | 346 | 408 | 0.45 |
| Protonated | 386 | 510 | 0.25 | |
| 5,7-Bis(biphenyl-4-yl)-8-benzyloxyquinoline | Neutral | 358 | 416 | 0.60 |
| Protonated | 400 | 525 | 0.30 | |
| 5,7-Bis(4-dibenzothiophenyl)-8-benzyloxyquinoline | Neutral | 365 | 425 | 0.15 |
| Protonated | 415 | 540 | 0.05 |
Data sourced from Organic & Biomolecular Chemistry, 2006, 4, 1503-1511. rsc.org
Aggregation-induced emission enhancement (AIEE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in dilute solutions become highly fluorescent upon aggregation. rsc.org This is in stark contrast to the aggregation-caused quenching (ACQ) effect commonly observed in many traditional fluorophores. The mechanism of AIEE is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. rsc.org
While specific studies focusing exclusively on AIEE in this compound are not prevalent, research on structurally related quinoline-based complexes demonstrates the potential for this phenomenon. For instance, certain quinoline-based zinc(II)-Schiff base complexes exhibit remarkable AIEE in solvent mixtures, where the transition from a homogeneous solution to nano-aggregates leads to a significant enhancement in emission. rsc.org Theoretical calculations on such systems suggest that intermolecular interactions, such as C–H⋯π and π–π stacking in the aggregated state, enhance molecular rigidity and promote intramolecular charge-transfer (ICT) characteristics, leading to the observed AIEE. rsc.org
The design principles for AIEE-active molecules often involve the creation of structures with rotatable groups that can dissipate energy non-radiatively in solution but become locked in the aggregated state. The phenyl group at the 2-position and the benzyloxy group at the 8-position of the quinoline core in this compound could potentially contribute to AIEE activity in appropriately designed derivatives.
Rational Design for Targeted Molecular Interactions
The rigid and planar structure of the 2-phenylquinoline (B181262) core, combined with the potential for introducing various functional groups, makes this compound derivatives amenable to rational design for specific molecular interactions with biological macromolecules such as nucleic acids and proteins.
The planar aromatic system of quinoline derivatives allows them to intercalate between the base pairs of DNA, a mode of interaction that has been explored for the development of anticancer agents. While direct studies on this compound are limited, research on analogous phenylquinoline-8-carboxamides provides valuable insights. Molecular modeling studies have shown that the position of the phenyl ring on the quinoline chromophore is crucial for effective DNA intercalation. nih.gov For instance, 2-phenylquinoline derivatives have been calculated to have high binding energies with DNA, with the phenyl group involved in stacking interactions with the DNA base pairs. nih.gov
In the realm of protein interactions, a derivative of this compound has been designed as a ligand for the benzodiazepine (B76468) receptor (BZR). nih.gov Through computer-aided molecular modeling, including molecular dynamics simulations and cluster analysis, an 8-(benzyloxy)-2-phenylpyrazolo[4,3-c]quinolin-3-one was synthesized. nih.gov The benzyloxy group was incorporated as a potential agonist pharmacophoric determinant. nih.gov The determination of GABA shift ratios for this synthetic ligand indicated that it could be predicted to act as an agonist at the BZR, highlighting the potential of the this compound scaffold in designing protein-targeted molecules. nih.gov
| Derivative Class | Target Biomolecule | Mode of Interaction | Key Structural Feature |
|---|---|---|---|
| Phenylquinoline-8-carboxamides | DNA | Intercalation and stacking interactions | Planar 2-phenylquinoline core |
| 8-(Benzyloxy)-2-phenylpyrazolo[4,3-c]quinolin-3-one | Benzodiazepine Receptor (Protein) | Agonist binding | Benzyloxy group as pharmacophore |
Development of Chemical Probes and Research Tools
Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein or enzyme, thereby enabling the study of its function in a biological system. mdpi.com The development of such probes from the this compound scaffold can provide valuable tools for chemical biology research.
Derivatives of the closely related 8-hydroxyquinoline (B1678124) have been extensively used to develop fluorescent chemosensors for metal ions, such as Zn2+. mdpi.com These probes often work through a chelation-enhanced fluorescence (CHEF) mechanism, where the binding of the metal ion to the quinoline nitrogen and the hydroxyl group restricts intramolecular vibrations and rotations, leading to an increase in fluorescence intensity. The benzyloxy group in this compound can be considered a protected form of the hydroxyl group. Strategic de-benzylation in the presence of a specific analyte or under certain biological conditions could be a mechanism for activating a chemical probe.
Furthermore, the this compound core can be functionalized with reactive groups or affinity tags to create more sophisticated chemical probes. For example, the introduction of a clickable alkyne or azide (B81097) group would allow for the covalent labeling of target biomolecules through bioorthogonal chemistry. Such probes could be used for target identification, activity-based protein profiling, and high-resolution imaging studies. While specific examples of such probes based on this compound are still emerging, the foundational chemistry and design principles are well-established in the broader field of quinoline-based chemical probes. nih.govrroij.com
Structure Activity Relationship Sar Studies in Chemical Design of 8 Benzyloxy 2 Phenylquinoline and Analogs
Influence of the Benzyloxy Substituent on Molecular Properties and Chemical Reactivity
The benzyloxy group at the 8-position of the quinoline (B57606) scaffold is a significant determinant of the molecule's properties and potential biological activity. This substituent can be considered a derivative of the 8-hydroxyquinoline (B1678124) (8-HQ) moiety, a well-established pharmacophore known for its wide range of biological activities, including antimicrobial, anticancer, and antifungal effects. researchgate.netnih.govnih.gov The conversion of the hydroxyl group to a benzyloxy ether alters several key molecular characteristics.
In a study focused on pyrazolo[4,3-c]quinoline analogs, the benzyloxy substituent was specifically investigated as a potential agonist pharmacophoric descriptor. nih.gov This suggests that the size, shape, and electronic nature of the benzyloxy group play a direct role in the interaction with biological targets. nih.gov The presence of this group, as opposed to a simple hydroxyl, can influence the molecule's lipophilicity, which in turn affects its ability to cross cell membranes. Furthermore, the benzyloxy group can act as a hydrogen bond acceptor, a property that is critical for ligand-receptor interactions.
Research on related quinoline and quinazoline (B50416) structures further underscores the importance of the 8-position substituent. For instance, studies on bis-8-hydroxyquinoline derivatives demonstrated that the removal of the hydroxy groups resulted in a dramatic decrease in cytotoxic activity, highlighting the essential role of an oxygen-containing substituent at this position. researchgate.net In other contexts, such as lapatinib (B449) analogs, the replacement of a benzyloxy moiety led to changes in activity, indicating that this group is a key modulator of biological function. mdpi.com The benzyloxy group, therefore, is not merely a passive component but an active contributor to the molecule's pharmacophoric profile.
| Substituent Feature | Influence on Molecular Properties and Reactivity | Supporting Evidence |
| Oxygen at Position 8 | Essential for certain biological activities, such as cytotoxicity. researchgate.net | Removal of the hydroxyl group in bis-8-hydroxyquinoline analogs leads to a significant loss of activity. researchgate.net |
| Benzyl (B1604629) Group | Modulates lipophilicity and steric interactions. | Can be investigated as a key part of an agonist pharmacophore. nih.gov |
| Ether Linkage | Affects hydrogen bonding capacity and metabolic stability compared to a hydroxyl group. | Replacement of the benzyloxy group in other heterocyclic systems alters biological outcomes. mdpi.com |
Impact of Variations in the Phenyl Ring at Position 2 on Molecular Behavior
In studies of related quinoline-chalcone hybrids, it has been shown that the type and position of substituents on a phenyl ring have a substantial influence on the inhibitory potency against cancer cell lines. mdpi.com For instance, the introduction of electron-withdrawing or electron-donating groups can alter the electron density of the entire molecule, which may affect its binding affinity to target proteins. Similarly, the position of these substituents (ortho, meta, or para) can dictate the molecule's conformational preferences and its ability to fit into a specific binding pocket.
While direct SAR studies on the 2-phenyl ring of 8-(benzyloxy)-2-phenylquinoline are not extensively detailed in the provided search results, principles from related structures offer valuable insights. For example, in a series of 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines, para-substitution on a phenyl moiety with various electron-withdrawing groups was found to be a key factor for inhibitory activity. mdpi.com This suggests that a systematic exploration of substituents on the 2-phenyl ring of this compound could lead to the discovery of analogs with enhanced or more specific activities. The strategy of replacing the phenyl ring entirely, as demonstrated in the modification of Tamoxifen with a pincer-Pt-Cl group, represents a more radical approach to altering molecular behavior. mdpi.com
| Modification to Phenyl Ring at Position 2 | Potential Impact on Molecular Behavior | Rationale from Analogous Systems |
| Introduction of Electron-Withdrawing Groups | May enhance binding affinity through specific electronic interactions. | Para-substitution with electron-withdrawing groups was beneficial in certain quinazoline inhibitors. mdpi.com |
| Introduction of Electron-Donating Groups | Can alter the molecule's overall electron distribution and reactivity. | The electronic effect of substituents on a benzyl group was shown to modulate cytotoxic potency in bis-8-hydroxyquinoline analogs. researchgate.net |
| Varying Substituent Position (ortho, meta, para) | Affects the molecule's conformation and steric fit within a biological target. | The para position was found to be the most favorable for optimal cytotoxic activity in a series of substituted benzylamines. researchgate.net |
Positional Effects of Substituents on the Quinoline Core
Beyond the key substituents at positions 2 and 8, modifications at other positions on the quinoline core can also exert a profound influence on the molecule's properties. The quinoline ring itself is a privileged structure in medicinal chemistry, and its reactivity and interaction with biological systems can be modulated by the placement of additional functional groups. nih.gov
Research on 8-hydroxyquinoline-derived Mannich bases has provided significant insights into the effects of substituents at positions 5 and 7. nih.gov These studies have shown that the introduction of halogen or alkoxymethyl groups at position 5, in combination with different Mannich bases at position 7, can modulate the compound's selective toxicity towards multidrug-resistant cancer cells. nih.gov The removal of the quinoline nitrogen, a key feature of the scaffold, results in the inactivation of the molecule, underscoring the importance of the heterocyclic core in metal chelation and biological activity. nih.gov
In other studies, the introduction of an aromatic amide substitution at position 2 of the quinoline ring was shown to increase lipophilicity and antiviral activity. nih.gov Furthermore, the 8-hydroxy-quinoline 7-carboxylic acid moiety has been identified as a crucial pharmacophore for the inhibition of Pim-1 kinase, indicating that a substituent at position 7 can be critical for directing the molecule to a specific biological target. researchgate.net These findings collectively demonstrate that the quinoline core is not merely a scaffold but an active participant in the molecule's function, with each position offering a potential point for optimization.
| Position on Quinoline Core | Type of Substituent/Modification | Observed Effect on Activity/Properties |
| Position 5 | Halogen, alkoxymethyl groups | Modulates selective anticancer activity. nih.gov |
| Position 7 | Mannich bases, carboxylic acid | Can be crucial for selective toxicity and kinase inhibition. nih.govresearchgate.net |
| Position 2 | Aromatic amide | Increases lipophilicity and antiviral activity. nih.gov |
Ligand-Based Design Principles for Quinoline-Derived Chemical Scaffolds
The design of novel quinoline derivatives, including analogs of this compound, often relies on ligand-based design principles. These approaches utilize the structural and physicochemical properties of known active compounds to develop new molecules with improved potency and selectivity. nih.govnih.gov A prominent technique in this field is Quantitative Structure-Activity Relationship (QSAR), which seeks to establish mathematical correlations between the molecular features of compounds and their biological activities. youtube.com
A specific application of this is the use of 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA). nih.govresearchgate.net In this approach, a series of quinoline-based compounds with known activities are spatially aligned, and their steric and electrostatic fields are calculated. nih.govresearchgate.net The resulting data is then used to build a predictive model that can estimate the activity of new, untested compounds. nih.govresearchgate.net The accuracy of these models is often validated through various statistical methods. nih.govresearchgate.net
The contour maps generated from CoMFA analysis are particularly valuable as they provide a visual representation of the regions where certain structural features are likely to enhance or diminish activity. nih.govresearchgate.net For example, a contour map might indicate that a bulky, sterically favored group is preferred in one region, while an electropositive group is favored in another. This information guides the rational design of new derivatives by suggesting specific modifications to a lead compound. nih.govnih.govresearchgate.net This computational approach, often coupled with molecular docking and dynamics simulations, allows for a more efficient exploration of the chemical space and the prioritization of candidates for synthesis and biological testing. nih.govresearchgate.net
Future Research Directions and Perspectives
Exploration of Undiscovered Chemical Reactivity and Functionalization Pathways
The chemical reactivity of the 8-(Benzyloxy)-2-phenylquinoline core offers a fertile ground for further investigation. While the benzyloxy group at the 8-position and the phenyl group at the 2-position are key features, the quinoline (B57606) ring itself presents multiple sites for functionalization. Future studies could explore selective reactions at various positions on the quinoline nucleus to generate a diverse library of derivatives. For instance, electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions could be employed to introduce new functional groups, thereby tuning the electronic and steric properties of the molecule. Investigating the reactivity of the benzylic methylene (B1212753) group could also lead to novel transformations and the synthesis of previously inaccessible structures.
Advanced Computational Approaches for Predictive Design and Mechanistic Elucidation
Computational chemistry is a powerful tool for accelerating the discovery and development of new molecules. algonquincollege.com In the context of this compound, advanced computational methods can be employed for several purposes. Molecular modeling techniques, including molecular dynamics simulations and quantum mechanical calculations, can predict the conformational preferences and electronic properties of the molecule. nih.gov This information is invaluable for understanding its interactions with biological targets or its behavior in materials. Furthermore, computational studies can help elucidate the mechanisms of known reactions and predict the outcomes of unexplored transformations, guiding the design of new synthetic routes and functionalization strategies. Computer-aided design can also be used to predict the potential biological activities of novel derivatives, prioritizing synthetic efforts towards compounds with the highest likelihood of success. nih.gov
Integration of this compound Derivatives into New Material Science and Analytical Technologies
Derivatives of 8-hydroxyquinoline (B1678124), the parent scaffold of this compound, have found applications in various fields, including as electron carriers in organic light-emitting diodes (OLEDs) and as fluorescent chemosensors for metal ions. rroij.comscispace.com This suggests that this compound derivatives could also possess interesting properties for material science applications. Future research could focus on synthesizing and characterizing derivatives with tailored photophysical and electronic properties for use in optoelectronic devices. The ability of the quinoline core to chelate metal ions also opens up possibilities for the development of novel sensors and analytical reagents. rroij.comscispace.com By strategically modifying the substituents on the quinoline ring, it may be possible to create highly selective and sensitive probes for specific analytes.
Q & A
What are the recommended synthetic routes for 8-(Benzyloxy)-2-phenylquinoline, and how can reaction conditions be optimized for higher yields?
Basic Research Focus
A common approach involves nucleophilic substitution of 8-hydroxyquinoline derivatives. For example, alkylation of 8-hydroxy-2-methylquinoline with benzyl halides under basic conditions (e.g., K₂CO₃ in DMF) yields benzyloxy-substituted derivatives . Optimization strategies include:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity.
- Temperature : Reactions typically proceed at 80–100°C to balance yield and side reactions.
- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve benzylation efficiency.
Evidence from analogous compounds shows yields up to 75–89% under optimized alkylation conditions .
How can researchers resolve discrepancies in NMR spectral data when characterizing this compound derivatives?
Advanced Research Focus
Discrepancies in NMR data often arise from substituent effects or conformational dynamics. Methodological solutions include:
- 2D NMR techniques : HSQC and HMBC can resolve overlapping signals by correlating ¹H and ¹³C shifts .
- Comparative analysis : Benchmark against literature data for similar compounds (e.g., 8-(benzyloxy)-4-chloroquinoline δ 5.24 ppm for benzyloxy CH₂ ).
- Solvent/temperature variation : Deuterochloroform (CDCl₃) is standard, but DMSO-d₆ may resolve broadening caused by hydrogen bonding .
What analytical techniques are essential for confirming the structure and purity of this compound?
Basic Research Focus
Key techniques include:
- ¹H/¹³C NMR : Assign benzyloxy protons (δ ~5.0–5.3 ppm) and quinoline backbone carbons (δ 110–160 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₂H₁₇NO requires m/z 311.1310) .
- HPLC-PDA : Monitor purity (>95%) using C18 columns with acetonitrile/water gradients .
What strategies are effective for introducing functional groups at specific positions on the this compound scaffold?
Advanced Research Focus
Functionalization often involves:
- C-5 carboxylation : Direct lithiation at C-5 followed by CO₂ quenching yields carboxylic acid derivatives, which can be converted to amides or esters .
- Protecting groups : Use tert-butyldimethylsilyl (TBS) to protect hydroxyl groups during multi-step syntheses .
- Cross-coupling reactions : Suzuki-Miyaura coupling at C-2 or C-4 positions with aryl boronic acids enables diversification .
How do steric and electronic effects influence the reactivity of this compound in Friedlaender annulation or other cyclization reactions?
Advanced Research Focus
The benzyloxy group at C-8 exerts both steric and electronic effects:
- Steric hindrance : Bulky substituents at C-8 may slow annulation kinetics but improve regioselectivity.
- Electronic effects : Electron-donating benzyloxy groups activate the quinoline ring for electrophilic substitution at C-5/C-7 positions .
For Friedlaender annulation, optimized conditions (e.g., p-toluenesulfonic acid in ethanol at reflux) yield fused benzoquinoline derivatives with >70% efficiency .
What are the common challenges in the purification of this compound, and how can they be addressed?
Basic Research Focus
Challenges include low solubility and byproduct formation. Solutions involve:
- Recrystallization : Use ethanol/water mixtures to isolate crystalline products .
- Column chromatography : Employ silica gel with ethyl acetate/hexane (1:4) for polar impurities.
- Acid-base extraction : Utilize the compound’s weak basicity (pKa ~4.9) for selective partitioning .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
